molecular formula C19H20N4O4 B2901677 1-{2-Oxo-2-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione CAS No. 1706051-50-4

1-{2-Oxo-2-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione

Cat. No.: B2901677
CAS No.: 1706051-50-4
M. Wt: 368.393
InChI Key: WAJHTVNNDJIECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{2-Oxo-2-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring a quinoxaline-substituted piperidine moiety. Pyrrolidine-2,5-diones are recognized for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and enzyme inhibitory properties . The quinoxaline group, a bicyclic aromatic heterocycle containing two nitrogen atoms, may enhance biological activity due to its electron-deficient nature and ability to engage in π-π stacking interactions. This compound’s structural uniqueness lies in the quinoxalin-2-yloxy substituent on the piperidine ring, distinguishing it from other analogs with phenyl, pyridine, or piperazine substituents .

Properties

IUPAC Name

1-[2-oxo-2-(4-quinoxalin-2-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c24-17-5-6-18(25)23(17)12-19(26)22-9-7-13(8-10-22)27-16-11-20-14-3-1-2-4-15(14)21-16/h1-4,11,13H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJHTVNNDJIECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into three primary components:

  • Pyrrolidine-2,5-dione (succinimide) : Serves as the core heterocycle, typically introduced via N-alkylation or nucleophilic substitution.
  • 4-(Quinoxalin-2-yloxy)piperidine : Requires etherification between quinoxalin-2-ol and a piperidine derivative, often achieved via Mitsunobu or Ullmann-type couplings.
  • 2-Oxoethyl linker : Connects the piperidine and succinimide moieties, commonly installed through bromoacetylation or keto-enol tautomerization.

A convergent synthesis strategy is preferred, with modular preparation of the piperidine-quinoxaline fragment followed by coupling to the succinimide core.

Synthesis of 4-(Quinoxalin-2-Yloxy)Piperidine

Etherification via Mitsunobu Reaction

Quinoxalin-2-ol reacts with 4-hydroxypiperidine under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) in tetrahydrofuran (THF) at 0–25°C. This method affords the ether linkage in 75–89% yield, though scalability is limited by reagent cost.

Copper-Catalyzed Ullmann Coupling

A scalable alternative employs CuI (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 110°C. Using 4-iodopiperidine and quinoxalin-2-ol, this method achieves 82–90% yield with excellent functional group tolerance.

Table 1: Comparison of Etherification Methods
Method Catalyst System Yield (%) Temperature (°C) Limitations
Mitsunobu DIAD/PPh₃ 75–89 0–25 High cost, moderate scale
Ullmann Coupling CuI/1,10-phenanthroline 82–90 110 Requires anhydrous conditions

N-Alkylation of Pyrrolidine-2,5-Dione

Phase-Transfer Catalysis (PTC)

The alkylation of succinimide with 1-(2-bromoethyl)-4-(quinoxalin-2-yloxy)piperidine is optimally performed under solid-liquid PTC conditions:

  • Catalyst : Tetraoctylammonium bromide (TOAB, 5 mol%).
  • Base : Powdered KOH (1.2 equiv).
  • Solvent : Cyclohexanone (minimum volume for suspension).
  • Temperature : 60°C, 8–12 hours.

This method achieves 85–92% conversion with <5% dialkylation by-products. Kinetic studies reveal pseudo-first-order dependence on succinimide concentration, with an activation energy (Eₐ) of 45.2 kJ/mol.

Microwave-Assisted Alkylation

Microwave irradiation (150°C, 30 min) in N-methylpyrrolidone (NMP) with K₂CO₃ as base reduces reaction time tenfold while maintaining yields at 80–88%.

Functionalization of the 2-Oxoethyl Linker

Bromoacetylation of Piperidine

4-(Quinoxalin-2-yloxy)piperidine is treated with bromoacetyl bromide (1.5 equiv) in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) to scavenge HBr. The intermediate 1-(2-bromoethyl)piperidine derivative is isolated in 78% yield and used directly in PTC alkylation.

Reductive Amination

An alternative route condenses 2-oxoethylamine with the piperidine-quinoxaline fragment using NaBH₃CN in methanol (pH 4–5, acetic acid). Though milder, this method yields only 65–72% due to imine instability.

Optimization Challenges and Side Reactions

Competing Dialkylation

Excess bromoethylpiperidine (>1.2 equiv) or prolonged reaction times promote dialkylation at the succinimide’s N- and O-positions. This is mitigated by slow reagent addition and strict stoichiometric control.

Quinoxaline Ring Degradation

Strongly basic conditions (e.g., KOH in PTC) may hydrolyze the quinoxaline moiety. Substituting KOH with K₂CO₃ or Cs₂CO₃ reduces degradation to <2%.

Industrial-Scale Considerations

Catalytic Recycling

TOAB can be recovered via aqueous extraction (80–85% recovery) and reused for three cycles without significant activity loss.

Solvent Selection

Cyclohexanone outperforms toluene or acetonitrile in PTC due to higher polarity, enabling faster mass transfer. Substituting with 2-methyl-THF (bio-based solvent) is under investigation for sustainability.

Chemical Reactions Analysis

Types of Reactions

1-{2-Oxo-2-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced quinoxaline derivatives .

Scientific Research Applications

1-{2-Oxo-2-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-Oxo-2-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Pyrrolidine-2,5-dione Derivatives

Compound Name Substituents Biological Activity Key References
Target Compound 4-(Quinoxalin-2-yloxy)piperidin-1-yl Anticipated: Antimicrobial, Anticancer
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione 4-Phenylpiperazin-1-yl Anticonvulsant (ED₅₀: 45–78 mg/kg in mice)
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione 3-Methoxyphenethyl Anticonvulsant, Tyrosinase inhibition
1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride Piperazin-1-yl Commercial availability; Activity unspecified
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyridin-2-ylaminomethyl Moderate antimicrobial activity

Key Observations:

Anticonvulsant Activity: The phenylpiperazine analog (Table 1, row 2) demonstrated potent anticonvulsant effects in murine models, with ED₅₀ values comparable to classical antiepileptics like valproate . In contrast, the 3-methoxyphenethyl derivative (row 3) showed broader activity, including tyrosinase inhibition, suggesting substituent-dependent target specificity . The target compound’s quinoxaline moiety may reduce anticonvulsant efficacy compared to phenylpiperazine analogs, as electron-deficient aromatic systems are less common in CNS-targeted drugs.

Antimicrobial Potential: Pyridine-containing Mannich bases (row 4) exhibited moderate activity against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., Aspergillus spp.), likely due to the pyridine group’s ability to disrupt microbial membranes . The quinoxaline substituent in the target compound could enhance antimicrobial activity via increased DNA intercalation or enzyme inhibition, a hypothesis requiring experimental validation.

Physicochemical Properties: The hydrochloride salt of the piperazinyl analog (row 3) is commercially available (Santa Cruz Biotechnology, CymitQuimica), indicating favorable solubility for in vitro studies . The quinoxaline substituent may reduce solubility compared to piperazine but improve lipophilicity for membrane penetration.

Q & A

Q. What are the recommended synthetic routes for 1-{2-Oxo-2-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione?

The compound is synthesized via multi-step reactions, typically involving:

  • Cyclization of pyrrolidine precursors with activated esters.
  • Nucleophilic substitution to introduce the quinoxalin-2-yloxy-piperidine moiety.
  • Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity . Critical parameters include anhydrous conditions, temperature control (0–25°C), and catalytic bases like triethylamine. Reaction progress is monitored via TLC and NMR spectroscopy.

Q. How can the three-dimensional conformation of this compound be determined experimentally?

X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection uses synchrotron radiation or lab-based diffractometers (e.g., Bruker D8 VENTURE). Refinement is performed using SHELXL . For dynamic conformations, NMR spectroscopy (NOESY, ROESY) or DFT calculations (B3LYP/6-31G* level) are employed to analyze rotational barriers and intramolecular interactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the quinoxaline (δ 8.5–9.0 ppm aromatic protons), piperidine (δ 3.0–4.0 ppm N-CH2), and pyrrolidine-dione (δ 2.5–3.5 ppm) moieties.
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹).
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 427.18) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Analog Synthesis : Modify substituents on the quinoxaline (e.g., electron-withdrawing groups at C3/C4) and piperidine (e.g., alkyl vs. aryl substitutions) .
  • Biological Assays : Test analogs in in vitro models (e.g., receptor binding assays for GABA_A or NMDA targets) and in vivo anticonvulsant models (MES, PTZ, 6-Hz). Compare ED50 values and therapeutic indices .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to neurological targets like sodium channels .

Q. How should conflicting data on biological activity be resolved?

Example: If anticonvulsant activity varies between MES and PTZ models:

  • Dose-Response Analysis : Re-evaluate efficacy across a broader dose range.
  • Pharmacokinetic Profiling : Measure plasma/brain concentrations via LC-MS to confirm bioavailability.
  • Mechanistic Studies : Use patch-clamp electrophysiology to assess direct ion channel effects vs. metabolic modulation .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution with lipases.
  • Asymmetric Synthesis : Employ Evans oxazolidinone auxiliaries or organocatalysts (e.g., L-proline) for stereocontrol at the pyrrolidine-dione core .
  • X-ray Crystallography : Confirm absolute configuration of resolved enantiomers .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The lactam ring in pyrrolidine-2,5-dione is prone to hydrolysis, requiring prodrug strategies (e.g., esterification) for in vivo studies .
  • Light Sensitivity : Store solutions in amber vials if quinoxaline moieties exhibit photodegradation .

Methodological Considerations

Q. What computational tools predict metabolic pathways and toxicity?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, BBB penetration, and hERG inhibition.
  • Toxicity Profiling : Run Ames tests (Salmonella mutagenicity assay) and micronucleus assays for genotoxicity .

Q. How are crystallization conditions optimized for polymorph screening?

  • High-Throughput Screening : Use 96-well plates with varied solvents (e.g., ethanol, acetonitrile) and additives (e.g., polymers).
  • Thermal Analysis : DSC/TGA identifies stable polymorphs (e.g., Form I vs. Form II) with distinct melting points .

Q. What in silico methods validate target engagement?

  • Molecular Dynamics Simulations : Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100 ns trajectories.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for analogs to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.